2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid is a quinoxaline derivative characterized by the presence of two 4-chlorophenyl groups and a carboxylic acid group attached to the quinoxaline ring. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
A structurally similar compound, 2,3-bis(bromomethyl)quinoxaline, has been reported to exhibit antibacterial activity .
Mode of Action
Based on the antibacterial activity of the structurally similar compound, it may interact with bacterial cells, possibly disrupting cell wall synthesis or interfering with essential bacterial enzymes .
Result of Action
The structurally similar compound, 2,3-bis(bromomethyl)quinoxaline, has been reported to exhibit antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid typically involves the condensation of 4-chlorobenzil with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid . The resulting quinoxaline derivative is then subjected to further functionalization to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .
Scientific Research Applications
2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Diphenylquinoxaline: Lacks the chlorophenyl and carboxylic acid groups.
6-Carboxyquinoxaline: Contains a carboxylic acid group but lacks the chlorophenyl groups.
Uniqueness
2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid is unique due to the presence of both 4-chlorophenyl groups and a carboxylic acid group, which contribute to its distinct chemical properties and biological activities. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
2,3-bis(4-chlorophenyl)quinoxaline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2N2O2/c22-15-6-1-12(2-7-15)19-20(13-3-8-16(23)9-4-13)25-18-11-14(21(26)27)5-10-17(18)24-19/h1-11H,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWARRBNHGPIIKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.